molecular formula C10H8N2O4 B1611490 Methyl 6-nitro-1H-indole-3-carboxylate CAS No. 109175-09-9

Methyl 6-nitro-1H-indole-3-carboxylate

Cat. No. B1611490
M. Wt: 220.18 g/mol
InChI Key: RUUDKWNUIUBVTH-UHFFFAOYSA-N
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Description

“Methyl 6-nitro-1H-indole-3-carboxylate” is a chemical compound. However, there is limited information available about this specific compound. It is related to “Methyl indole-6-carboxylate”, which is a heterocyclic compound1. Indole derivatives are significant in natural products and drugs, playing a crucial role in cell biology23.



Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest due to their biological significance2. However, the specific synthesis process for “Methyl 6-nitro-1H-indole-3-carboxylate” is not readily available in the retrieved sources.



Molecular Structure Analysis

The molecular structure of “Methyl 6-nitro-1H-indole-3-carboxylate” is not explicitly provided in the retrieved sources. However, related compounds like “Methyl indole-6-carboxylate” have a molecular formula of C10H9NO21.



Chemical Reactions Analysis

The specific chemical reactions involving “Methyl 6-nitro-1H-indole-3-carboxylate” are not detailed in the retrieved sources. However, indole derivatives are known to undergo various chemical reactions2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 6-nitro-1H-indole-3-carboxylate” are not explicitly mentioned in the retrieved sources. However, “Methyl indole-6-carboxylate” has a melting point of 76-80 °C (lit.)1.


Scientific Research Applications

Synthesis Techniques

  • Nitration and Dehydrogenation : A study by Lavrenov et al. (2002) demonstrated the transformation of Indoline-2-carboxylic acid into 6-nitroindoline-2-carboxylic acid, which upon esterification and subsequent dehydrogenation yielded Methyl 6-nitroindole-2-carboxylate. This process highlights the chemical's role in synthetic pathways, offering a yield of 67% (Lavrenov et al., 2002).

Catalytic Applications

  • Lewis Acid-Catalyzed Reactions : Lifchits and Charette (2008) described the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles, which was applied in the enantioselective synthesis of a dual serotonin/norepinephrine reuptake inhibitor. This research underscores the versatility of methyl nitroindole derivatives in facilitating complex organic transformations (Lifchits & Charette, 2008).

Chemical Reactions and Properties

  • Nitration of Indole Derivatives : Research by Berti et al. (1964) investigated the nitration reactions of various methyl substituted indole-3-aldehydes, revealing the formation of 6-nitro derivatives among other products. This study provides insight into the reactivity and potential modifications of Methyl 6-nitro-1H-indole-3-carboxylate under different conditions (Berti et al., 1964).

Environmental and Safety Considerations

  • Decarboxylation in Ionic Liquids : A study by Brinchi et al. (2010) utilized the decarboxylation of 6-nitrobenzisoxazole-3-carboxylate as a kinetic probe to explore the properties of aqueous solutions of imidazolium-based ionic liquids. This research not only sheds light on the chemical behavior of methyl nitroindole derivatives but also emphasizes the importance of green chemistry principles in modern research (Brinchi et al., 2010).

Safety And Hazards

The safety and hazards associated with “Methyl 6-nitro-1H-indole-3-carboxylate” are not detailed in the retrieved sources. However, “Methyl indole-6-carboxylate” is classified as hazardous, causing skin irritation, serious eye irritation, and may cause respiratory irritation14.


Future Directions

The future directions for “Methyl 6-nitro-1H-indole-3-carboxylate” are not specified in the retrieved sources. However, indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities3.


properties

IUPAC Name

methyl 6-nitro-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-16-10(13)8-5-11-9-4-6(12(14)15)2-3-7(8)9/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUDKWNUIUBVTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80455074
Record name Methyl 6-nitro-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-nitro-1H-indole-3-carboxylate

CAS RN

109175-09-9
Record name 1H-Indole-3-carboxylic acid, 6-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109175-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-nitro-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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